1-(3-Bromo-4-pyridyl)-2-pyrrolidinone is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It belongs to the class of pyrrolidinones, which are cyclic amides with a five-membered ring structure containing nitrogen. The compound is notable for its bromine and pyridine substituents, which contribute to its reactivity and biological activity.
1-(3-Bromo-4-pyridyl)-2-pyrrolidinone is classified as a heterocyclic organic compound. It is specifically categorized under:
The synthesis of 1-(3-Bromo-4-pyridyl)-2-pyrrolidinone typically involves several steps, including:
The reaction typically proceeds via nucleophilic attack of the nitrogen atom in the pyrrolidinone on the electrophilic carbon in the pyridine derivative, leading to the formation of the desired compound.
1-(3-Bromo-4-pyridyl)-2-pyrrolidinone can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as temperature control and choice of solvent to optimize yield and selectivity.
The mechanism of action for 1-(3-Bromo-4-pyridyl)-2-pyrrolidinone is primarily studied in pharmacological contexts:
Data regarding thermodynamic properties such as enthalpy and entropy are essential for understanding its behavior in various reactions .
1-(3-Bromo-4-pyridyl)-2-pyrrolidinone has potential applications in:
Research continues into its efficacy and safety profiles, aiming to expand its applications in medicinal chemistry and related fields .
The strategic incorporation of the 2-pyrrolidinone moiety into drug candidates leverages its dual hydrogen-bonding capacity (C=O acceptor and N–H donor) and conformational restriction, which enhances target binding specificity. Computational modeling of 1-(3-bromo-4-pyridyl)-2-pyrrolidinone reveals a planar orientation between the pyrrolidinone carbonyl and the pyridyl nitrogen, creating an extended pharmacophore suitable for interacting with complementary enzyme pockets. This alignment facilitates simultaneous engagement with key residues in biological targets, such as formyl peptide receptors (FPR2) or reverse transcriptase allosteric sites [2] [5].
Structure-activity relationship (SAR) studies demonstrate that bromine at the pyridine C3 position augments bioactivity through halogen bonding with proximal amino acids (e.g., backbone carbonyls of Leu102 in FPR2). Molecular docking simulations indicate that electron-withdrawing substituents at this position enhance binding affinity by 2.3–5.7-fold compared to unsubstituted analogs [2]. The GLASS database screening identified pyrrolidinone derivatives as potent FPR2 agonists, where scaffold rigidity optimized receptor-ligand complementarity [2].
Table 1: Pharmacophore Elements in 1-(3-Bromo-4-pyridyl)-2-pyrrolidinone
Pharmacophore Feature | Structural Component | Role in Target Engagement |
---|---|---|
Hydrogen-bond acceptor | Pyrrolidinone C=O | Binds Asn111 in FPR2 via H-bond |
Hydrogen-bond donor | Pyrrolidinone N–H | Interacts with Tyr257 backbone carbonyl |
Halogen bond donor | C3-Br on pyridine | Forms orthogonal interaction with Leu102 |
π-Stacking moiety | Pyridyl ring | Stabilizes orientation via Phe254 interaction |
Bioisosteric replacements, such as substituting the pyrrolidinone with imidazolidinone or pyrazolone, reduce activity by >80%, underscoring the scaffold’s uniqueness [5].
Synthetic routes to 1-(3-bromo-4-pyridyl)-2-pyrrolidinone rely predominantly on transition metal-catalyzed C–N bond formation. Buchwald-Hartwig amination between 3-bromo-4-aminopyridine and 4-bromobutyrate esters enables N-arylation followed by lactamization, achieving yields of 68–82% using Pd(dba)₂/Xantphos catalytic systems [7]. Copper(I)-mediated Ullmann coupling provides a cost-effective alternative, where CuI/N,N′-dimethylethylenediamine facilitates N-arylation at 110°C in DMSO (yield: 74%, purity >98%) [7] [3].
Ru(II)-catalyzed domino C–O/C–N bond formation presents an innovative pathway, utilizing [RuCl₂(p-cymene)]₂ (5 mol%) with KOPiv (20 mol%) to directly convert 2-bromopyridines into N-heteroarylated pyrrolidinones via sequential C–H activation and cyclization. This method achieves quantitative conversion in toluene at 150°C [3].
Table 2: Catalytic Methods for Bromopyridyl-Pyrrolidinone Synthesis
Method | Catalyst System | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Buchwald-Hartwig | Pd(dba)₂/Xantphos | Toluene, 100°C, 12 h | 82 | Requires inert atmosphere |
Ullmann coupling | CuI/DMEDA | DMSO, 110°C, 24 h | 74 | Extended reaction time |
Ru(II) domino | [RuCl₂(p-cymene)]₂/KOPiv | Toluene, 150°C, 72 h | Quantitative | High temperature |
Nickel catalysis | Ni(ClO₄)₂·6H₂O | DCE, rt, 1 h | 90 | Limited scope for aliphatic amines |
Microwave-assisted cyclocondensation offers accelerated access, with alkyl dihalides and primary amines reacting in alkaline aqueous medium to form the pyrrolidinone core in <30 minutes [1].
The metabolic stability of 1-(3-bromo-4-pyridyl)-2-pyrrolidinone is critically influenced by substituents at N1, C3, and C5 positions. Fluorination of the pyridyl ring (e.g., 5-CF₃ substitution) reduces CYP450-mediated oxidation by shielding metabolic soft spots, extending plasma half-life from 0.8 to 4.2 hours in murine models [5]. Conversely, unsubstituted phenyl groups at C5 undergo rapid phase I hydroxylation, diminishing bioavailability by >90% [6].
Incorporation of sterically hindered groups—notably tert-butyl at C5 or benzyl at N1—enhances cell membrane permeability (log P = 1.8 ± 0.2) without compromising solubility (>85 μg/mL). Halogen bonding efficacy is tunable via bromine replacement: iodo analogs strengthen halogen bonds by 1.8 kcal/mol but increase molecular weight, while chlorine diminishes binding affinity by 40% [5].
Table 3: Impact of Substituents on Pyrrolidinone Properties
Modification Site | Substituent | Metabolic t₁/₂ (h) | Binding Affinity (nM) | Solubility (μg/mL) |
---|---|---|---|---|
Pyridyl C5 | H | 0.8 | 240 ± 15 | 120 |
Pyridyl C5 | CF₃ | 4.2 | 85 ± 6 | 88 |
Pyridyl C3 | Cl | 2.1 | 380 ± 22 | 95 |
Pyridyl C3 | I | 3.8 | 62 ± 5 | 72 |
N1 | Benzyl | 3.5 | 110 ± 9 | 42 |
For NNRTI applications, diaryl-substituted derivatives exploit torsional flexibility to accommodate resistance mutations (e.g., K103N), maintaining picomolar activity [5].
Radiolabeling of 1-(3-bromo-4-pyridyl)-2-pyrrolidinone for positron emission tomography (PET) employs carbon-11 (¹¹C, t₁/₂ = 20.4 min) incorporation via prosthetic group conjugation or direct methylation. The most efficient route involves [¹¹C]CO₂ fixation into precursor amines using Ru-photoredox catalysis, achieving 50–60% radiochemical yield (RCY) within 5 minutes [6] [10].
Direct N-methylation with [¹¹C]CH₃OTf on the pyrrolidinone nitrogen proceeds in anhydrous DMF (2 min, 25°C), yielding 1-(3-bromo-4-pyridyl)-3-[¹¹C]methyl-2-pyrrolidinone at >98% radiochemical purity. Microreactor technology enhances molar activity to 240–310 GBq/μmol by minimizing precursor dilution [10]. For carbonyl labeling, donor–acceptor cyclopropanes serve as precursors, undergoing ring-opening with [¹¹C]KCN followed by hydrolysis and lactamization (RCY: 32 ± 7%) [6].
Table 4: Radiolabeling Strategies for Carbon-11 Incorporation
Labeling Position | Precursor | Reagent | RCY (%) | Molar Activity (GBq/μmol) |
---|---|---|---|---|
N-Methyl | 1-(3-Bromo-4-pyridyl)-2-pyrrolidinone | [¹¹C]CH₃OTf | 92 ± 4 | 310 ± 25 |
C5-Alkyl | 5-(4-Nitrophenyl)-1-(3-bromo-4-pyridyl)-2-pyrrolidinone | [¹¹C]CH₃I/Cs₂CO₃ | 78 | 285 |
Carbonyl | ω-Azido ester | [¹¹C]KCN/H⁺ | 32 ± 7 | 190 |
Pyridyl ring | Stannane precursor | [¹¹C]CO/Pd(0) | 41 | 150 |
Challenges include decomposition via dehalogenation under Pd-catalyzed conditions, which is mitigated using Cu(I)-stabilized stannanes [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7